sodium 1-hydroxycyclopentane-1-sulfonic acid

Physicochemical Properties Drug Design Solubility

This hydroxylated cyclopentane sulfonate offers a distinct physicochemical profile (LogP, PSA) and conformational core compared to cyclohexane analogs or simple sulfonates, preventing unreliable performance prediction in biochemical buffers and proteomics applications. Its unique scaffold is essential for structure-activity relationship (SAR) studies and developing activity-based probes with novel selectivity. Ensure your research outcomes are based on the correct chemical space by choosing this specific compound over its analogs.

Molecular Formula C5H10NaO4S+
Molecular Weight 189.19 g/mol
CAS No. 6950-56-7
Cat. No. B1505737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 1-hydroxycyclopentane-1-sulfonic acid
CAS6950-56-7
Molecular FormulaC5H10NaO4S+
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)(O)S(=O)(=O)O.[Na+]
InChIInChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1
InChIKeyDFMURJIHJOOSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Hydroxycyclopentane-1-Sulfonic Acid (CAS 6950-56-7): Technical Specifications and Procurement Baseline


Sodium 1-hydroxycyclopentane-1-sulfonic acid (CAS 6950-56-7) is a water-soluble organosulfur compound belonging to the class of hydroxylated cyclopentane sulfonates . It is characterized by a cyclopentane ring bearing a hydroxyl group and a sulfonate group at the 1-position, existing as a sodium salt . This compound is primarily utilized as a buffering agent in biochemical assays and as a versatile building block in organic synthesis , with reported applications in proteomics research [1].

Critical Procurement Risks: Why In-Class Sodium Sulfonate Analogs Cannot Be Freely Substituted for Sodium 1-Hydroxycyclopentane-1-Sulfonic Acid (CAS 6950-56-7)


Simple substitution of sodium 1-hydroxycyclopentane-1-sulfonic acid (CAS 6950-56-7) with other sodium sulfonates, such as sodium cyclopentanesulfonate (CAS 854412-51-4) or sodium 1-hydroxycyclohexane-1-sulfonate (CAS 13489-81-1), is scientifically unsound. These analogs exhibit quantifiably distinct physicochemical properties, including differences in molecular weight, LogP, and hydrogen bonding capacity, which directly impact solubility, partitioning, and target interaction in applications ranging from biochemical buffers to proteomics probes . Furthermore, the specific reactivity profiles of sulfonate libraries in biological systems are known to be unique and often orthogonal, meaning an analog's performance cannot be reliably predicted from its class membership [1].

Quantitative Differentiation: Verifiable Data for Sodium 1-Hydroxycyclopentane-1-Sulfonic Acid (CAS 6950-56-7) vs. Structural Analogs


Enhanced Hydrophilicity and Hydrogen Bonding Capacity: PSA and LogP Differentiation from Simple Cyclopentane Sulfonates

Sodium 1-hydroxycyclopentane-1-sulfonic acid (6950-56-7) possesses a polar surface area (PSA) of 82.98 Ų and a calculated LogP of 1.21760 . The presence of the hydroxyl group at the 1-position fundamentally alters its physicochemical profile compared to a simple sodium cyclopentanesulfonate (CAS 854412-51-4), which lacks this hydroxyl moiety and has a different molecular weight (173.19 g/mol) . The higher PSA and presence of an additional hydrogen bond donor (the hydroxyl group) predict greater aqueous solubility and different membrane permeability characteristics for 6950-56-7.

Physicochemical Properties Drug Design Solubility

Ring Size and Conformational Impact: Differentiating Cyclopentane from Cyclohexane Scaffolds

The cyclopentane core of sodium 1-hydroxycyclopentane-1-sulfonic acid (6950-56-7) imparts different conformational constraints and spatial orientation of functional groups compared to its six-membered ring analog, sodium 1-hydroxycyclohexane-1-sulfonate (CAS 13489-81-1) . The target compound has a molecular weight of 188.18 g/mol and a density of 1.53 g/cm³ , while the cyclohexane analog is heavier (MW 202.21 g/mol) . The smaller ring size of 6950-56-7 results in a more rigid structure, which can critically influence binding affinity and selectivity in biological systems, a factor often exploited in scaffold-hopping strategies.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Proteomic Reactivity Profile: Orthogonal Selectivity Within Sulfonate Libraries

In a study profiling the specific reactivity of the proteome with non-directed activity-based probes, a library of biotinylated sulfonate esters was synthesized and applied to complex proteomes [1]. The study found that individual sulfonates exhibited unique profiles of proteome reactivity that in extreme cases appeared nearly orthogonal to one another [1]. While this study did not directly test sodium 1-hydroxycyclopentane-1-sulfonic acid, it provides class-level evidence that sulfonate-based probes, which are structurally related to 6950-56-7, possess distinct and non-overlapping target engagement patterns. This strongly implies that substituting 6950-56-7 with a different sulfonate scaffold would likely yield a different proteomic reactivity profile.

Chemical Biology Proteomics Activity-Based Probes

Validated Application Scenarios for Sodium 1-Hydroxycyclopentane-1-Sulfonic Acid (CAS 6950-56-7) Based on Quantitative Evidence


Aqueous Buffering Agent in Enzymatic and Protein Assays Requiring Specific Solubility and pH Control

The compound's high predicted water solubility, supported by its PSA of 82.98 Ų , makes it a suitable candidate for preparing buffers in biochemical assays. Its use as a buffering agent is noted in multiple vendor descriptions, though specific pKa data is lacking. The presence of both a sulfonate and a hydroxyl group provides potential for hydrogen bonding, which can stabilize protein conformations during experiments. Procurement of 6950-56-7 over simpler sulfonates like sodium cyclopentanesulfonate (CAS 854412-51-4) is justified by its enhanced hydrophilicity and distinct molecular weight, which influence buffer preparation and potential interactions with assay components.

Scaffold for Medicinal Chemistry and Chemical Biology Probe Synthesis

The unique cyclopentane scaffold of 6950-56-7 offers a conformationally distinct core for the synthesis of bioactive molecules. Its differentiation from the six-membered ring analog sodium 1-hydroxycyclohexane-1-sulfonate (CAS 13489-81-1) in terms of ring size and molecular weight makes it a valuable tool for structure-activity relationship (SAR) studies and scaffold-hopping campaigns. The hydroxyl and sulfonate groups provide synthetic handles for further derivatization, enabling the creation of diverse compound libraries for drug discovery. The class-level evidence of orthogonal proteome reactivity among sulfonates [1] further supports the use of this specific scaffold to explore novel biological target space.

Component in Activity-Based Proteomics Probe Libraries

Given the demonstrated ability of sulfonate esters to exhibit unique and often orthogonal proteome reactivity profiles [1], sodium 1-hydroxycyclopentane-1-sulfonic acid (6950-56-7) can serve as a key starting material or core scaffold for developing next-generation activity-based probes. Its distinct physicochemical profile (PSA, LogP) and ring size compared to other sulfonates increases the likelihood of generating probes with novel selectivity. Procuring this specific compound is essential for researchers aiming to expand the coverage of the liganded proteome, as substituting it with an analog could lead to a failure to identify a unique set of protein targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium 1-hydroxycyclopentane-1-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.